N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide
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Description
N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide is a useful research compound. Its molecular formula is C19H22BrN3O2S2 and its molecular weight is 468.43. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Compounds similar to N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide have been synthesized and evaluated for their anticancer properties. A study by Evren et al. (2019) found that certain N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides displayed significant antitumor activities against A549 human lung adenocarcinoma cells (Evren et al., 2019). Additionally, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with considerable anticancer activity against several cancer cell lines (Yurttaş et al., 2015).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of related compounds. For example, a study by Fahim and Ismael (2019) examined the antimicrobial activity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives (Fahim & Ismael, 2019). Similarly, Gul et al. (2017) investigated the antimicrobial and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, finding some compounds to be active against selected microbial species (Gul et al., 2017).
Optoelectronic Properties
A study by Camurlu and Guven (2015) explored the optoelectronic properties of thiazole-based polythiophenes, a field potentially relevant to the research on N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2S2/c1-13-6-8-23(9-7-13)18(25)12-26-11-17(24)22-19-21-16(10-27-19)14-2-4-15(20)5-3-14/h2-5,10,13H,6-9,11-12H2,1H3,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWAHBIOJSSXER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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